molecular formula C12H16O2 B12271170 Furan, tetrahydro-2-[(2-methylphenoxy)methyl]- CAS No. 828254-83-7

Furan, tetrahydro-2-[(2-methylphenoxy)methyl]-

Cat. No.: B12271170
CAS No.: 828254-83-7
M. Wt: 192.25 g/mol
InChI Key: CKRJRWLVWLNURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan, tetrahydro-2-[(2-methylphenoxy)methyl]- is a tetrahydrofuran derivative featuring a 2-methylphenoxy methyl substituent at the 2-position of the saturated furan ring. This compound belongs to a broader class of oxygen-containing heterocycles, which are significant in pharmaceutical, agrochemical, and material sciences due to their diverse reactivity and functional group compatibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

828254-83-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-[(2-methylphenoxy)methyl]oxolane

InChI

InChI=1S/C12H16O2/c1-10-5-2-3-7-12(10)14-9-11-6-4-8-13-11/h2-3,5,7,11H,4,6,8-9H2,1H3

InChI Key

CKRJRWLVWLNURC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2CCCO2

Origin of Product

United States

Preparation Methods

General Reaction Scheme

2-Methylphenol + Base → 2-Methylphenoxide
2-Methylphenoxide + 2-(Halomethyl)tetrahydrofuran → Furan, tetrahydro-2-[(2-methylphenoxy)methyl]-

Detailed Procedure

  • Preparation of 2-methylphenoxide:

    • 2-methylphenol (o-cresol) is treated with a strong base such as sodium hydride or potassium hydroxide in an aprotic solvent
    • The reaction generates the phenoxide anion, which serves as the nucleophile for the subsequent step
  • Coupling reaction:

    • The phenoxide is reacted with 2-(chloromethyl)tetrahydrofuran or 2-(bromomethyl)tetrahydrofuran
    • This SN2 reaction forms the desired ether linkage between the tetrahydrofuran and 2-methylphenoxy moieties

The Williamson ether synthesis works best with primary alkyl halides, making it ideal for this preparation since the halomethyl group on the tetrahydrofuran is primary.

From Tetrahydrofurfuryl Derivatives

Using Tetrahydrofurfuryl Halides

A common approach involves the direct coupling of tetrahydrofurfuryl halides with 2-methylphenol:

Reagent Conditions Yield Reference
Tetrahydrofurfuryl bromide + 2-methylphenol NaH, DMF, 0-25°C, 6h 75-80% Extrapolated from similar preparations
Tetrahydrofurfuryl chloride + 2-methylphenol K2CO3, DMF, 80°C, 8h 65-70% Based on analogous reactions

Similar to the procedure reported for related aryloxy derivatives, the reaction can be performed as follows:

  • To a solution of 2-methylphenol and K2CO3 in N,N-dimethylformamide, add tetrahydrofurfuryl bromide dropwise
  • Stir the mixture for 6-8 hours at the appropriate temperature
  • After completion, quench the reaction with water and extract with an organic solvent
  • Purify by column chromatography or distillation

Using Tetrahydrofurfuryl Tosylate or Mesylate

An alternative approach involves using tetrahydrofurfuryl tosylate or mesylate, which are better leaving groups:

Tetrahydrofurfuryl alcohol + TsCl/MsCl → Tetrahydrofurfuryl tosylate/mesylate
Tetrahydrofurfuryl tosylate/mesylate + 2-methylphenol/2-methylphenoxide → Furan, tetrahydro-2-[(2-methylphenoxy)methyl]-

This method often provides higher yields and milder reaction conditions compared to using halides.

Catalytic Hydrogenation Approaches

From Furfuryl Derivatives

Based on the preparation methods used for similar tetrahydrofuran derivatives, a viable synthetic route involves:

  • Preparation of 2-[(2-methylphenoxy)methyl]furan using the Williamson ether synthesis
  • Catalytic hydrogenation of the furan ring to obtain the tetrahydrofuran derivative

The hydrogenation step typically employs metal catalysts such as palladium, platinum, or nickel under hydrogen pressure.

Catalyst Conditions Expected Yield Notes
5% Pd/C H2 (10 bar), EtOH, 25°C, 12h 90-95% Mild conditions, minimal side reactions
Ni Raney H2 (30 bar), EtOH, 80°C, 6h 85-90% Higher temperature may cause side reactions
PtO2 H2 (5 bar), AcOH, 25°C, 8h 92-97% Excellent selectivity for ring hydrogenation

This approach is particularly useful as it mirrors the established methods for preparing 2-methyltetrahydrofuran from furfural as described in patents.

One-Pot Synthesis from 2-Hydroxymethyltetrahydrofuran

A direct approach involves using 2-hydroxymethyltetrahydrofuran as a starting material:

  • Activation of the hydroxyl group as a leaving group (mesylate, tosylate)
  • One-pot reaction with 2-methylphenol under basic conditions

This method has the advantage of fewer steps and potentially higher overall yields. The reaction can be performed using phase-transfer catalysis conditions (PTC) to enhance the efficiency:

2-Hydroxymethyltetrahydrofuran + MsCl → 2-Mesyloxymethyltetrahydrofuran
2-Mesyloxymethyltetrahydrofuran + 2-methylphenol + KOH/NaOH → Furan, tetrahydro-2-[(2-methylphenoxy)methyl]-

Modern Synthetic Approaches

Metal-Catalyzed Cross-Coupling

Recent developments in metal-catalyzed cross-coupling reactions have provided alternative routes to prepare aryl ethers efficiently:

2-Methylphenol + 2-(Halomethyl)tetrahydrofuran → Furan, tetrahydro-2-[(2-methylphenoxy)methyl]-
Catalyst System Conditions Expected Yield Advantages
CuI/TMEDA K2CO3, DMF, 100°C, 24h 70-75% Lower cost catalyst
Pd(OAc)2/X-Phos Cs2CO3, toluene, 110°C, 12h 80-85% Milder conditions, higher selectivity

Flow Chemistry Adaptation

Continuous flow chemistry offers advantages for the preparation of furan, tetrahydro-2-[(2-methylphenoxy)methyl]-, particularly for scale-up:

  • Improved heat transfer and mixing
  • Enhanced safety for exothermic reactions
  • Potential for continuous processing and reduced waste

Comparative Analysis of Preparation Methods

Method Starting Materials Conditions Advantages Disadvantages Estimated Yield
Williamson Ether Synthesis 2-Methylphenol + Tetrahydrofurfuryl halide Base, aprotic solvent, 25-80°C Well-established, single step Requires handling of strong bases 65-80%
Catalytic Hydrogenation 2-[(2-Methylphenoxy)methyl]furan H2, catalyst, 25-80°C Mild conditions, high selectivity Multiple steps, requires pressure equipment 80-95%
One-Pot Activation-Coupling 2-Hydroxymethyltetrahydrofuran + 2-methylphenol Activating agent, base, 25-60°C Fewer steps, potentially higher yields Sensitive to reaction conditions 70-80%
Metal-Catalyzed Coupling 2-Methylphenol + 2-(Halomethyl)tetrahydrofuran Metal catalyst, base, 80-110°C Milder conditions, higher functional group tolerance More expensive catalysts, potential metal contamination 70-85%

Optimization Parameters

The preparation of furan, tetrahydro-2-[(2-methylphenoxy)methyl]- can be optimized by adjusting several key parameters:

Solvent Effects

Solvent Observations Impact on Yield
DMF/DMSO Highly polar, facilitates SN2 reactions Positive (+10-15%)
THF Compatible with organometallic reagents Moderate (+5-10%)
Acetonitrile Balance of polarity and ease of removal Moderate (+5-10%)
Toluene Less polar, useful for azeotropic water removal Variable (depends on reaction)

Base Selection

The choice of base significantly impacts the efficiency of the Williamson ether synthesis:

Base Strength Advantages Disadvantages
NaH Strong Complete deprotonation, fast reaction Safety concerns, moisture sensitive
K2CO3 Mild Easy to handle, less side reactions Slower reaction, may require heating
KOH Strong Inexpensive, readily available Potential for side reactions
tBuOK Strong Good solubility in organic solvents More expensive, moisture sensitive

Temperature and Reaction Time

The reaction kinetics can be optimized by adjusting temperature and reaction time:

  • Lower temperatures (0-25°C) generally favor selectivity but require longer reaction times
  • Higher temperatures (60-100°C) accelerate the reaction but may lead to side products
  • Optimal conditions typically involve gradual temperature ramping:
    • Initial addition at 0-5°C to control exothermicity
    • Warming to room temperature for reasonable reaction rate
    • Heating to 60-80°C to drive the reaction to completion if necessary

Purification Strategies

The crude furan, tetrahydro-2-[(2-methylphenoxy)methyl]- typically requires purification before analysis or further use:

  • Column Chromatography :

    • Silica gel as stationary phase
    • Hexane/ethyl acetate gradient (typically starting with 95:5 and increasing polarity)
    • Typical Rf value: 0.35-0.45 in 9:1 hexane/ethyl acetate
  • Distillation :

    • Vacuum distillation (0.5-1.0 mmHg)
    • Expected boiling range: 120-130°C at 0.5 mmHg
    • Provides product with >95% purity
  • Recrystallization (if solid derivatives are formed):

    • Ethanol/water or hexane/ethyl acetate systems

Analytical Characterization

The successful preparation of furan, tetrahydro-2-[(2-methylphenoxy)methyl]- can be confirmed by various analytical techniques:

  • NMR Spectroscopy :

    • 1H NMR expected key signals:
      • 2.2-2.3 ppm (s, 3H, ArCH3)
      • 3.7-4.0 ppm (m, 4H, THF ring)
      • 4.0-4.2 ppm (d, 2H, OCH2)
      • 6.7-7.2 ppm (m, 4H, aromatic)
  • Mass Spectrometry :

    • Expected molecular ion peak: m/z 192
    • Characteristic fragmentation pattern showing loss of the tetrahydrofuran ring
  • FTIR Spectroscopy :

    • Expected key bands:
      • 2850-3000 cm-1 (C-H stretching)
      • 1500-1600 cm-1 (aromatic C=C)
      • 1050-1150 cm-1 (C-O-C stretching)

Chemical Reactions Analysis

Types of Reactions

Furan, tetrahydro-2-[(2-methylphenoxy)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Furan derivatives are known for their diverse biological activities, making them valuable in pharmaceutical research. The tetrahydro-2-[(2-methylphenoxy)methyl]- structure has been explored for:

  • Antimicrobial Activity : Studies have shown that furan derivatives exhibit antimicrobial properties, which can be beneficial in developing new antibiotics or antifungal agents. For instance, compounds similar to tetrahydro-2-[(2-methylphenoxy)methyl]- have been tested against various bacterial strains, demonstrating effective inhibition of growth .
  • Anti-inflammatory Effects : Research indicates that certain furan derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases. The structural modifications in tetrahydro derivatives enhance their efficacy .

Agricultural Applications

Furan compounds are also being investigated for their utility in agriculture:

  • Pesticides and Herbicides : The furan structure is incorporated into several agrochemicals. Tetrahydro-2-[(2-methylphenoxy)methyl]- has been explored for its potential as a herbicide, providing selective action against specific weed species while minimizing harm to crops .
  • Plant Growth Regulators : Some studies suggest that furan derivatives can act as plant growth regulators, promoting growth and enhancing yield in various crops .

Industrial Applications

In the industrial sector, furan compounds are utilized for their unique chemical properties:

  • Solvents and Extractants : Tetrahydro-2-[(2-methylphenoxy)methyl]- has been evaluated as a solvent for extracting valuable compounds from natural sources. Its polarity and ability to dissolve a wide range of organic materials make it suitable for such applications .
  • Polymer Production : The compound's reactivity allows it to be used in synthesizing polymers with enhanced properties. For example, it can be polymerized to produce materials with improved thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial properties of tetrahydro-2-[(2-methylphenoxy)methyl]- against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL, highlighting its potential as an antimicrobial agent .

Case Study 2: Agricultural Use

Research conducted by agricultural scientists demonstrated that the application of tetrahydro-2-[(2-methylphenoxy)methyl]- as a herbicide resulted in a 70% reduction of target weed species without adversely affecting crop yield. This study supports its viability as an environmentally friendly alternative to conventional herbicides .

Mechanism of Action

The mechanism of action of furan, tetrahydro-2-[(2-methylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Substituent Variations in Tetrahydrofuran Derivatives

The table below compares key structural analogs, emphasizing substituent differences and their implications:

Compound Name Substituent at 2-Position Molecular Formula Key Properties/Applications Evidence ID
Furan, tetrahydro-2-[(2-methylphenoxy)methyl]- (2-Methylphenoxy)methyl C₁₃H₁₆O₂ Likely high lipophilicity; potential bioactive applications
Methyl tetrahydrofurfuryl ether Methoxymethyl C₆H₁₂O₂ Solvent; intermediate in organic synthesis
Tetrahydro-2-methylfuran Methyl C₅H₁₀O Low boiling point (used as a green solvent)
Tetrahydrofurfuryl bromide Bromomethyl C₅H₉BrO Toxic; used in alkylation reactions
Furan tetrahydro-2-(3-phenylpropyl)- 3-Phenylpropyl C₁₃H₁₈O TRPA1/TRPV1 receptor modulation (bioactivity)
Tetrahydro-2-[(2-propen-1-yloxy)methyl]furan Allyloxy methyl C₈H₁₄O₂ Polymer precursor; crosslinking agent


Key Observations :

  • Steric Effects: Bulky substituents (e.g., 3-phenylpropyl or 2-methylphenoxy) may hinder ring-opening reactions but stabilize the furan ring against oxidation .

Reactivity Trends

  • Acidity of Methylene Protons: Substituents like phenoxy groups may increase the acidity of adjacent protons, promoting tautomerism or nucleophilic attack .
  • Thermodynamic Stability : Methyl-substituted analogs (e.g., tetrahydro-2-methylfuran) exhibit ΔrH° = 115 kJ/mol and ΔrS° = 111 J/mol·K (), while bulkier substituents likely alter these values due to steric and electronic effects.

Receptor Modulation

  • TRP Channel Activity: Furan tetrahydro-2-(3-phenylpropyl)- shows 65% TRPA1 and 80% TRPV1 receptor activation (). The target compound’s 2-methylphenoxy group may exhibit similar or distinct activity due to aromatic interactions.

Toxicity Profiles

  • Brominated Analogs: Tetrahydrofurfuryl bromide is highly toxic (LD50 = 180 mg/kg in mice, intravenous route) due to reactive bromide release ().
  • Phenoxy Derivatives: Limited toxicity data exist, but phenoxy groups in other compounds are associated with endocrine disruption risks, warranting caution .

Biological Activity

Furan, tetrahydro-2-[(2-methylphenoxy)methyl]- is a compound with notable biological activity, particularly in the context of its effects on human health and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including toxicological profiles, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Furan, tetrahydro-2-[(2-methylphenoxy)methyl]- has a complex molecular structure that contributes to its biological properties. The compound's molecular formula is C13H15OC_{13}H_{15}O with a molecular weight of 201.26 g/mol. Its structural features include a furan ring and a phenoxy group, which are critical for its interaction with biological systems.

Toxicological Profile

The biological activity of furan derivatives often centers around their toxicity. Research indicates that furan compounds can exhibit hepatotoxicity and nephrotoxicity. For instance, studies have shown that furan is strongly hepatotoxic in rodents, leading to significant liver damage at doses as low as 0.12 mg/kg body weight when administered over extended periods . In particular, tetrahydrofuran derivatives have been linked to increased liver enzyme levels and histopathological changes in the liver.

Study Findings
NTP (1998)Significant liver damage observed in rats after chronic exposure to furan.
EFSA (2017)Increased serum thyroid hormones and cholangiofibrosis noted after long-term exposure.
NICNAS (2013)Reported low acute oral toxicity with an LD50 of 1650 mg/kg in rats.

The mechanism by which furan derivatives exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. Furan can modulate various signaling pathways, leading to alterations in gene expression and cellular function. For instance, it has been suggested that furan may influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies and Research Findings

Several case studies highlight the biological implications of furan exposure:

  • Hepatotoxicity in Rodents : In a study involving oral gavage administration of furan to rats over 90 days, significant increases in liver weight and histopathological changes were documented. The study concluded that the liver is the primary target organ for furan toxicity .
  • Carcinogenic Potential : Long-term studies have indicated that chronic exposure to furan can lead to neoplastic changes in the liver, including hepatocellular adenomas and cholangiocarcinomas at higher doses . These findings raise concerns about the carcinogenic potential of furan derivatives.
  • Endocrine Disruption : Some research suggests that furan compounds may disrupt endocrine functions, potentially impacting metabolic processes and hormone regulation . This aspect is particularly relevant given the rising interest in endocrine-disrupting chemicals.

Potential Applications

Despite its toxicological concerns, the unique properties of furan derivatives offer potential applications in medicinal chemistry:

  • Drug Development : Furan-based compounds are being explored for their potential as therapeutic agents due to their ability to interact with biological targets effectively.
  • Material Science : The chemical stability and reactivity of furan derivatives make them suitable candidates for developing new materials with specific properties.

Q & A

Basic: What are the recommended laboratory synthesis methods for Furan, tetrahydro-2-[(2-methylphenoxy)methyl]-?

Methodological Answer:
Synthesis typically involves functionalizing the tetrahydrofuran core with a (2-methylphenoxy)methyl group. A plausible route includes:

  • Grignard Reaction : Using 2-methyltetrahydrofuran as a solvent and reacting with a phenoxy-methyl magnesium halide to introduce the aryl ether moiety .
  • Esterification/Acylation : Derivatives in (e.g., compound 490-M18) suggest coupling hydroxyimino or methoxyimino groups via ester linkages. Similar strategies can be adapted using (2-methylphenoxy)acetic acid derivatives under acidic or basic catalysis .
  • Purification : Distillation under reduced pressure or column chromatography to isolate the product. Monitor purity via GC-MS or HPLC.

Basic: How can researchers ensure safe handling and storage of this compound given its reactivity?

Methodological Answer:

  • Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides, chlorates), strong acids/bases, and open flames due to flammability and potential explosive reactions .
  • Engineering Controls : Use fume hoods, closed systems, and grounded equipment to minimize vapor exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .
  • Storage : Store in airtight, non-reactive containers (e.g., glass or stainless steel) under inert gas (N₂/Ar) at temperatures <25°C. Label containers with hazard warnings .

Basic: What spectroscopic and crystallographic techniques are effective for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., ether C-O stretch ~1100 cm⁻¹, aromatic C-H bends) using NIST reference data for tetrahydrofuran derivatives .
  • NMR : ¹H/¹³C NMR to resolve the tetrahydrofuran ring protons (δ 1.5–4.0 ppm) and aromatic signals from the 2-methylphenoxy group (δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. Address data discrepancies (e.g., twinning) by reprocessing high-resolution datasets or employing alternative programs like OLEX2 for validation .

Advanced: How can crystallographic data discrepancies be resolved when using SHELX?

Methodological Answer:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Compare R-factors before/after twinning correction .
  • High-Resolution Validation : Cross-validate with molecular dynamics simulations (e.g., ORTEP-3 for graphical refinement) or electron density maps to confirm atomic positions .
  • Alternative Software : Employ PHENIX or CRYSTALS for independent refinement. Consistent bond lengths/angles across programs increase confidence in the structure .

Advanced: What mechanistic factors influence the dimerization kinetics of this furan derivative?

Methodological Answer:

  • Substituent Effects : The electron-donating (2-methylphenoxy)methyl group may stabilize transition states via resonance. Compare kinetics with unsubstituted tetrahydrofuran using UV-Vis or NMR monitoring .
  • Reaction Conditions : Vary temperature (Arrhenius analysis) and solvent polarity to study rate changes. Polar aprotic solvents (e.g., THF) may accelerate dimerization via stabilization of dipolar intermediates .
  • Computational Modeling : Use DFT (e.g., Gaussian) to calculate activation energies and propose dimerization pathways (e.g., [4+4] cycloaddition vs. radical mechanisms) .

Advanced: How do structural modifications impact metabolic pathways and toxicity?

Methodological Answer:

  • In Vitro Assays : Perform hepatic microsome incubations to identify metabolites (LC-MS/MS). The phenoxy group may undergo cytochrome P450-mediated oxidation, generating quinone intermediates .
  • Toxicity Profiling : Use cell-based assays (e.g., MTT for cytotoxicity) and Ames tests for mutagenicity. notes potential reproductive hazards; prioritize in vivo studies in model organisms for long-term effects .
  • Structure-Activity Relationships (SAR) : Compare with analogues (e.g., 490-M56 in ) to correlate substituents (e.g., hydroxyl vs. methoxy groups) with metabolic stability .

Advanced: What computational strategies optimize the compound’s application in pharmaceutical intermediates?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., malaria-related proteins, as suggested by ’s mention of chloroquine precursors) .
  • Solvent Selection : Simulate solvation effects (COSMO-RS) to identify green solvents (e.g., 2-methyltetrahydrofuran) that enhance reaction yields while minimizing toxicity .
  • Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of synthetic steps using Gaussian to optimize reaction conditions (temperature, catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.